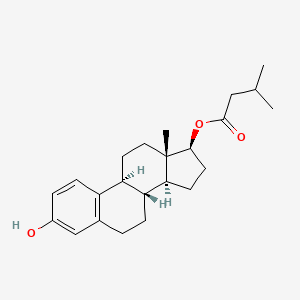
Salbutamon-d9 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salbutamon-d9 Hydrochloride is a stable isotope-labeled compound, specifically a deuterated form of Salbutamol (also known as Albuterol). It is used primarily in research and analytical applications. The compound is characterized by the presence of nine deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Salbutamon-d9 Hydrochloride typically involves the deuteration of Salbutamol. One common method starts with the precursor 4-hydroxyacetophenone, which undergoes chloromethylation with formaldehyde in concentrated hydrochloric acid. This intermediate is then subjected to a series of reactions, including acylation, bromination, and amination, to introduce the deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Salbutamon-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine in the presence of catalysts are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Salbutamon-d9 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the pathways of Salbutamol in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Salbutamol.
Industry: Utilized in the development and validation of analytical methods for quality control of pharmaceutical products
Wirkmechanismus
Salbutamon-d9 Hydrochloride, like Salbutamol, acts as a beta-2 adrenergic receptor agonist. It binds to beta-2 receptors on airway smooth muscle cells, leading to the activation of adenylate cyclase. This increases the levels of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A. The activation of protein kinase A results in the relaxation of smooth muscle cells, leading to bronchodilation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salbutamol (Albuterol): The non-deuterated form of Salbutamon-d9 Hydrochloride.
Levosalbutamol (Levalbuterol): The R-enantiomer of Salbutamol, which has higher affinity for beta-2 receptors.
Fenoterol: Another beta-2 adrenergic receptor agonist used for similar therapeutic purposes
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, providing insights that are not possible with non-labeled compounds .
Eigenschaften
CAS-Nummer |
1346605-08-0 |
|---|---|
Molekularformel |
C13H20ClNO3 |
Molekulargewicht |
282.812 |
IUPAC-Name |
2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H/i1D3,2D3,3D3; |
InChI-Schlüssel |
OFWSQQUAGFEQOV-KYRNGWDOSA-N |
SMILES |
CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl |
Synonyme |
2-[(1,1-Dimethylethyl-d9)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


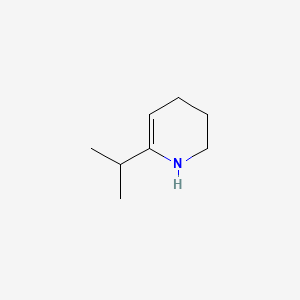


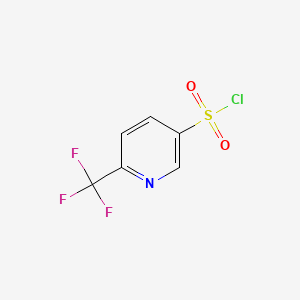
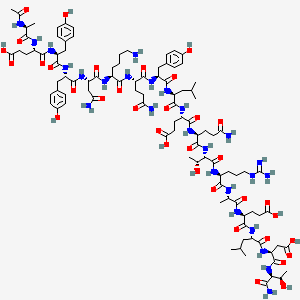
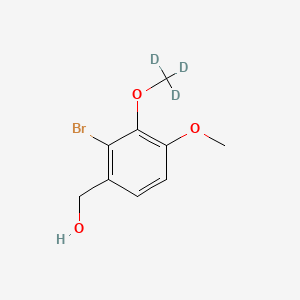
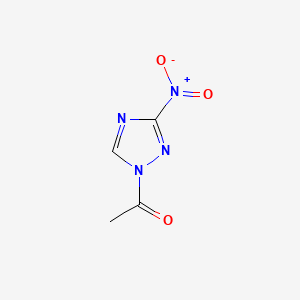
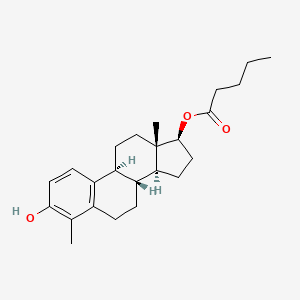
![N-(2-Hydroxyethyl)-N-[(trimethylsilyl)methyl]acetamide](/img/structure/B588953.png)
